molecular formula C10H15F3O5S B14777372 Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate

Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate

Cat. No.: B14777372
M. Wt: 304.29 g/mol
InChI Key: LLEAPZQEGKSDNL-UHFFFAOYSA-N
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Description

Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate (C₁₀H₁₅F₃O₅S) is a fluorinated sulfonate ester featuring a cyclopentyl substituent and a methyl ester group. This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of PF 04991532, a hepatoselective glucokinase activator for type 2 diabetes treatment . Its structure includes a trifluoromethylsulfonyloxy (triflate) group, a potent leaving group, which enhances reactivity in nucleophilic substitution or coupling reactions. Key synthetic steps involve the reaction of (R)-methyl 3-cyclopentyl-2-hydroxypropanoate with trifluoromethanesulfonic anhydride, yielding the triflate derivative with high regioselectivity . Characterization by ¹H NMR (δ 4.17 for the methine proton) and ¹³C NMR confirms its stereochemical integrity and functional group arrangement .

Properties

Molecular Formula

C10H15F3O5S

Molecular Weight

304.29 g/mol

IUPAC Name

methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate

InChI

InChI=1S/C10H15F3O5S/c1-17-9(14)8(6-7-4-2-3-5-7)18-19(15,16)10(11,12)13/h7-8H,2-6H2,1H3

InChI Key

LLEAPZQEGKSDNL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CCCC1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate typically involves the reaction of a cyclopentyl derivative with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the trifluoromethylsulfonyloxy group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation .

Scientific Research Applications

Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing trifluoromethyl groups.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate involves its interaction with molecular targets through its trifluoromethylsulfonyloxy group. This group can participate in various chemical reactions, leading to the formation of new compounds with desired properties. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Functionalized Isoquinolone Derivatives ()

Compounds 4n , 4o , 5a , and 5b (Table 1) share structural motifs with the target molecule, including trifluoromethylsulfonyloxy groups and ester functionalities. However, their substitution patterns diverge significantly:

  • Substituent Effects: The presence of benzyloxycarbonylamino or tert-butoxycarbonylamino groups in 4n and 5a increases steric bulk, reducing reactivity compared to the cyclopentyl group in the target compound.
  • Physical Properties : Melting points range from 101°C (4o ) to 215°C (5a ), influenced by aromaticity and hydrogen-bonding capacity. The target compound, being an oil or low-melting solid, offers better solubility in organic solvents .
  • Synthetic Utility: While 4n–5b are tailored for isoquinolone synthesis, the target compound’s cyclopentyl group and triflate moiety make it ideal for chiral center retention in glucokinase activators .

Table 1: Comparison with Isoquinolone Derivatives

Compound Substituents Yield (%) Melting Point (°C) Application
Target Compound Cyclopentyl, triflate, methyl ester N/A Oil/Low-melting Diabetes drug intermediate
4n Benzyloxycarbonylamino, aryl, triflate 70 134–136 Isoquinolone synthesis
4o 4-Methoxyphenyl, triflate 92 101–103 Isoquinolone synthesis
5a 4-Methoxyphenyl, tert-butoxycarbonylamino 92 214–215 Isoquinolone synthesis

Trifluoromethanesulfonate Esters ()

3-Methoxyphenyl trifluoromethanesulfonate shares the triflate group but lacks the ester and cyclopentyl moieties.

  • Leaving Group Efficiency : Both compounds leverage the triflate’s electron-withdrawing nature for high reactivity. However, the methoxyphenyl group in 3-Methoxyphenyl trifluoromethanesulfonate may stabilize transition states in aromatic substitutions, unlike the aliphatic cyclopentyl group .

Key Research Findings

  • Reactivity Hierarchy: Triflate-containing compounds (target, 4n–4o) outperform non-sulfonated analogs (e.g., ethyl propanoates in ) in coupling reactions due to triflate’s superior leaving-group ability .
  • Steric vs. Electronic Effects: Bulky substituents (e.g., benzyloxycarbonylamino in 4n) reduce reaction rates compared to the target compound’s cyclopentyl group, which balances steric hindrance and electronic activation .
  • Pharmaceutical Relevance : The target compound’s methyl ester and chiral center are critical for PF 04991532’s hepatoselectivity, contrasting with ethyl esters in Dabigatran intermediates optimized for prolonged half-life .

Biological Activity

Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate, also known as (R)-Methyl 3-cyclopentyl-2-(((trifluoromethyl)sulfonyl)oxy)propanoate, is a synthetic compound characterized by its trifluoromethyl sulfonate functional group. Its unique structure suggests potential biological activities that warrant investigation.

  • Molecular Formula : C10H15F3O5S
  • Molecular Weight : 304.28 g/mol
  • CAS Number : 1174013-25-2

The compound features a cyclopentyl group attached to a propanoate structure, modified by the presence of a trifluoromethyl sulfonyl moiety. This configuration contributes to its distinct chemical properties and potential biological activities .

The trifluoromethyl sulfonyl group is known to enhance the reactivity of compounds, potentially increasing their binding affinity to biological targets. This feature may lead to interactions with specific enzymes or receptors, influencing various metabolic pathways. The compound's structure suggests it may act as an inhibitor or modulator in biological systems.

Biological Activity Studies

Recent studies have explored the biological activity of (R)-Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate, focusing on its cytotoxic effects and interaction with cellular targets.

Cytotoxicity

In vitro studies have demonstrated selective cytotoxicity against cycling cells, similar to other anticalmodulin drugs. This differential sensitivity suggests potential applications in cancer therapy, where targeting rapidly dividing cells is advantageous .

Interaction Studies

Interaction studies reveal that the compound may influence various signaling pathways. The trifluoromethyl sulfonyl group enhances the compound's ability to bind to specific proteins, potentially altering their function and leading to therapeutic effects .

Case Studies

  • Cytotoxic Effects on Cancer Cells : A study investigated the effects of (R)-Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate on transformed C3H10T1/2 cells. Results indicated a significant reduction in cell viability, highlighting its potential as an anticancer agent .
  • Enzyme Interaction : Research has suggested that this compound may interact with calmodulin-dependent pathways, which are crucial in various cellular processes. This interaction could provide insights into its mechanism of action and therapeutic potential .

Comparative Analysis

To understand the unique properties of (R)-Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate, it is essential to compare it with structurally similar compounds:

Compound NameStructureUnique Feature
Methyl 3-cyclopentyl propanoateStructureLacks trifluoromethyl sulfonate group
Trifluoromethanesulfonic acidStructureStrong acid used for sulfonation
(R)-Methyl 2-(trifluoromethylsulfonyl)acetateStructureDifferent ester structure but similar sulfonate functionality

This comparison highlights the unique combination of structural elements in (R)-Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate that may confer distinct reactivity and biological properties compared to its analogs .

Q & A

What are the established synthetic routes for Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate, and how are reaction conditions optimized?

Basic Question
The compound is synthesized via a multi-step route starting from (R)-2-amino-3-cyclopentylpropanoic acid. A critical step involves the triflation of (R)-methyl 3-cyclopentyl-2-hydroxypropanoate using trifluoromethanesulfonic anhydride under anhydrous conditions. Key optimization parameters include:

  • Temperature control : Maintaining 0–5°C during triflation to minimize side reactions.
  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and inertness.
  • Stoichiometry : A 1.1:1 molar ratio of triflic anhydride to the hydroxy precursor ensures complete conversion .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity.

What spectroscopic and analytical methods are used to characterize this compound?

Basic Question
Characterization relies on:

  • 1H NMR : Peaks at δ 4.17 (1H, CH-O), 3.76 (3H, OCH3), and 1.11–2.01 ppm (cyclopentyl protons) confirm the structure .
  • Mass spectrometry (MS) : High-resolution ESI-MS detects the molecular ion [M+H]+ at m/z 345.1 (calculated: 345.09).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) assess purity.

What safety protocols are critical when handling this compound?

Basic Question
Safety measures include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., triflic anhydride).
  • Waste disposal : Segregate halogenated waste (DCM, triflate byproducts) for professional treatment .
  • Emergency procedures : Immediate rinsing with water for spills and consultation with safety data sheets (SDS) .

How can the trifluoromethylsulfonyloxy group’s leaving-group ability be leveraged in nucleophilic substitution reactions?

Advanced Question
The triflate group (-OTf) is a superior leaving group due to its strong electron-withdrawing trifluoromethyl moiety, enabling efficient SN2 reactions. Methodological considerations:

  • Nucleophile selection : Use soft nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO).
  • Kinetic studies : Monitor reaction progress via TLC or in situ IR to optimize reaction time (typically 12–24 hr at 25°C).
  • Steric effects : The cyclopentyl group may hinder nucleophilic attack, requiring elevated temperatures (40–60°C) for bulky nucleophiles .

What strategies improve the sustainability of synthesizing this compound?

Advanced Question
Green chemistry approaches include:

  • Catalysis : Palladium-catalyzed cross-coupling to reduce stoichiometric reagent waste.
  • Solvent recycling : Recovery of DCM via distillation.
  • Microwave-assisted synthesis : Reduces reaction time and energy consumption (e.g., 30 min vs. 24 hr for conventional heating) .
  • Alternative triflating agents : Explore non-corrosive reagents (e.g., polymer-supported sulfonylating agents).

How are contradictions in reported spectroscopic data resolved for this compound?

Advanced Question
Discrepancies in NMR or MS data arise from:

  • Solvent effects : CDCl3 vs. DMSO-d6 shifts proton signals (e.g., cyclopentyl protons at δ 1.11–2.01 ppm in CDCl3 may split differently in DMSO).
  • Impurity interference : Trace solvents (e.g., ethyl acetate) can mask key peaks; rigorous drying under vacuum is essential.
  • Isomerism : Confirm enantiopurity via chiral HPLC or optical rotation to rule out racemization during synthesis .

What role does this compound play in medicinal chemistry research?

Advanced Question
As a key intermediate:

  • Drug development : Used in synthesizing glucokinase activators for type 2 diabetes (e.g., PF-04991532). The triflate group facilitates coupling with heterocycles (e.g., imidazoles) to enhance bioactivity .
  • Structure-activity relationship (SAR) studies : Modifying the cyclopentyl or ester group alters pharmacokinetic properties (e.g., metabolic stability) .

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